
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid is a complex organic compound that belongs to the quinazoline derivatives family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine involves several steps. One common method includes the reaction of N,N-dimethyl-2-phenylquinazolin-4-amine with ethylene oxide in the presence of a base to form the desired product . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce secondary amines .
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-2-phenylquinazolin-4-amine
- N,N-Dimethyl-2,2-dimethoxyacetamide
- 4-Quinazolinamine,N,N-dimethyl-2-phenyl
Uniqueness
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine is unique due to its specific structural features and the presence of the quinazoline moiety, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced enzyme inhibition and broader applications in scientific research .
Propiedades
Número CAS |
831226-58-5 |
|---|---|
Fórmula molecular |
C18H21N3O5S |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(2-phenylquinazolin-4-yl)oxyethanamine;sulfuric acid |
InChI |
InChI=1S/C18H19N3O.H2O4S/c1-21(2)12-13-22-18-15-10-6-7-11-16(15)19-17(20-18)14-8-4-3-5-9-14;1-5(2,3)4/h3-11H,12-13H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
NWTHEXXYZDYIGB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B14203253.png)
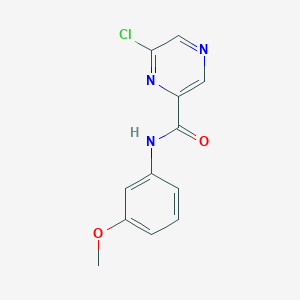
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)

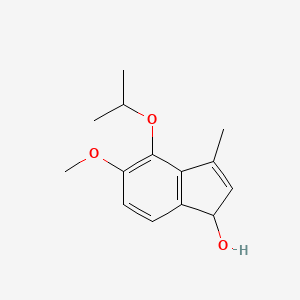
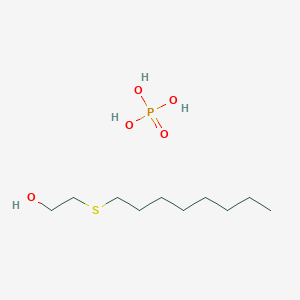
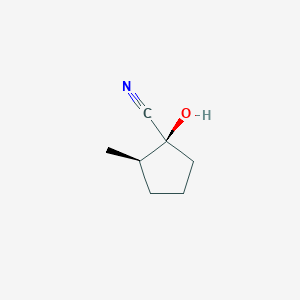
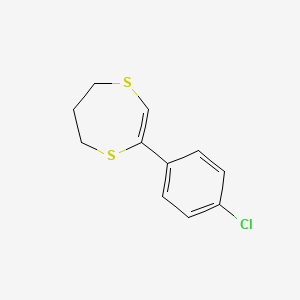
![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
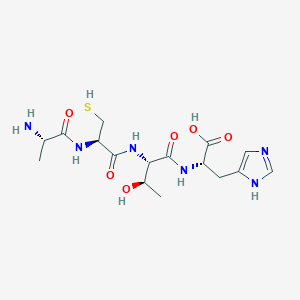
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
